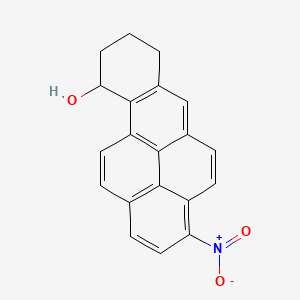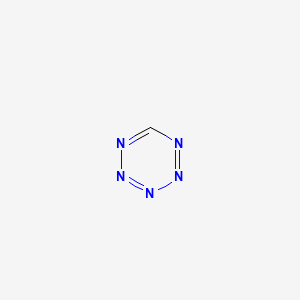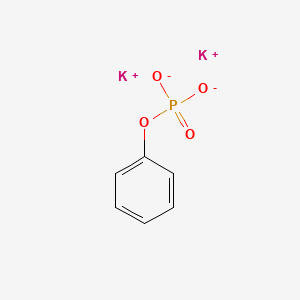
Dipotassium phenyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipotassium phenyl phosphate is an inorganic compound with the chemical formula K₂C₆H₅PO₄. It is a white or colorless solid that is highly soluble in water. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Dipotassium phenyl phosphate can be synthesized through the neutralization reaction between phenyl phosphoric acid and potassium hydroxide. The reaction is typically carried out in an aqueous medium, and the resulting solution is then evaporated to obtain the solid compound. The reaction conditions usually involve maintaining a temperature below 90°C to ensure the stability of the product .
Industrial Production Methods
In industrial settings, this compound is produced by reacting phosphoric acid with potassium hydroxide in a controlled environment. The reaction mixture is then subjected to filtration and concentration processes to obtain the final product. The use of activated carbon during the process helps in decolorizing the solution, ensuring a pure and high-quality product .
化学反応の分析
Types of Reactions
Dipotassium phenyl phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form potassium phenyl phosphate.
Reduction: It can be reduced under specific conditions to yield different phosphorus-containing compounds.
Substitution: It can participate in substitution reactions where the phenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products
The major products formed from these reactions include potassium phenyl phosphate, various substituted phenyl phosphates, and reduced phosphorus compounds.
科学的研究の応用
Dipotassium phenyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical syntheses and analytical procedures.
Biology: It serves as a buffer in biological experiments and is used in the preparation of culture media.
Medicine: It is utilized in pharmaceutical formulations as a stabilizer and buffering agent.
Industry: It is employed in the production of fertilizers, food additives, and as a corrosion inhibitor in antifreeze solutions
作用機序
The mechanism of action of dipotassium phenyl phosphate involves its role as a source of phosphate ions. Once introduced into a system, it dissociates to release phosphate ions, which participate in various biochemical and physiological processes. These ions are essential for energy metabolism, signal transduction, and structural functions in cells .
類似化合物との比較
Similar Compounds
- Monopotassium phosphate (KH₂PO₄)
- Tripotassium phosphate (K₃PO₄)
- Disodium phosphate (Na₂HPO₄)
- Diammonium phosphate ((NH₄)₂HPO₄)
Uniqueness
Dipotassium phenyl phosphate is unique due to its phenyl group, which imparts distinct chemical properties compared to other phosphate salts. This uniqueness makes it particularly useful in specific industrial and research applications where phenyl substitution is advantageous .
特性
CAS番号 |
32348-89-3 |
|---|---|
分子式 |
C6H5K2O4P |
分子量 |
250.27 g/mol |
IUPAC名 |
dipotassium;phenyl phosphate |
InChI |
InChI=1S/C6H7O4P.2K/c7-11(8,9)10-6-4-2-1-3-5-6;;/h1-5H,(H2,7,8,9);;/q;2*+1/p-2 |
InChIキー |
DVXOPOCXFDGNKS-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C(C=C1)OP(=O)([O-])[O-].[K+].[K+] |
関連するCAS |
701-64-4 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


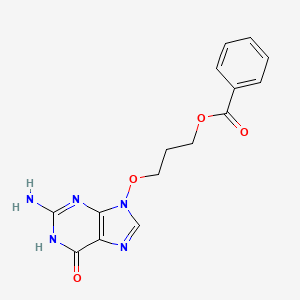
![N-[4-(1,2,2,6,6-pentamethylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12649747.png)

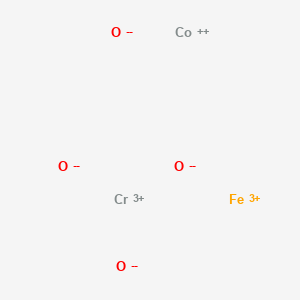
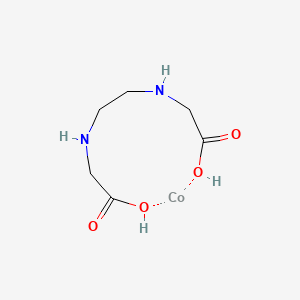
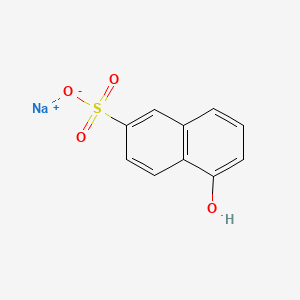
![11-Methyl[1]benzothiopyrano[4,3-b]indol-11-ium perchlorate](/img/structure/B12649765.png)
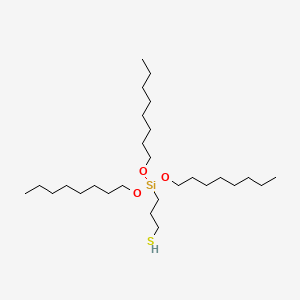
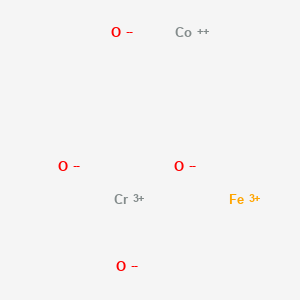
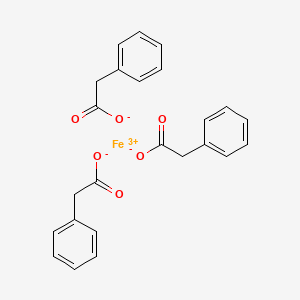
![2-[2-(2-Butoxyethoxy)propoxy]propan-1-ol](/img/structure/B12649792.png)
